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Compound of Interest

Compound Name: 5-Fluoro-2-methoxyphenol

Cat. No.: B1362261

An In-Depth Technical Guide to 5-Fluoro-2-methoxyphenol: A Key Building Block in Modern
Synthesis

Introduction

5-Fluoro-2-methoxyphenol, a substituted guaiacol derivative, has emerged as a molecule of
significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical
development. Its unique structural arrangement, featuring a fluorine atom and a methoxy group
on a phenolic ring, provides a versatile scaffold for creating more complex molecules with
tailored biological activities. The strategic incorporation of fluorine is a well-established strategy
in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic
profiles of drug candidates.[1] This guide offers a comprehensive overview of 5-Fluoro-2-
methoxyphenol, detailing its chemical properties, synthesis, and applications for professionals
in drug discovery and chemical research.

Core Molecular and Physicochemical Properties

The fundamental properties of 5-Fluoro-2-methoxyphenol are summarized below. This data is
critical for its use in quantitative experimental design and for predicting its behavior in chemical
reactions and biological systems.
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Property Value Source
Molecular Formula C7H7FO2 [21[3114]
Molecular Weight 142.13 g/mol [2][3]
IUPAC Name 5-fluoro-2-methoxyphenol [2]

CAS Number 72955-97-6 [21(31[5]

2-Hydroxy-4-fluoroanisole, 5-
Synonyms _ [2][4]
Fluoroquaiacol

Physical Form Solid
Boiling Point 223 °C
Density 1.224 g/cm3

Molecular Structure

The arrangement of the functional groups on the aromatic ring is key to the reactivity and utility
of 5-Fluoro-2-methoxyphenol. The methoxy group is ortho to the hydroxyl group, while the
fluorine atom is in the meta position relative to the hydroxyl.

Caption: Molecular structure of 5-Fluoro-2-methoxyphenol.

Significance in Drug Discovery and Medicinal
Chemistry

The incorporation of fluorine into drug candidates is a powerful strategy used by medicinal
chemists to fine-tune molecular properties. Fluorine's high electronegativity can modulate the
acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl, and alter the
molecule's overall electronic profile. This can lead to enhanced binding interactions with target
proteins.[1]

Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation,
particularly oxidation by cytochrome P450 enzymes. This often results in improved metabolic
stability and a longer in-vivo half-life, which are desirable characteristics for a drug. The
methoxy group also provides a handle for further chemical modification and can influence

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.chemscene.com/72955-97-6.html?productObj=CS-W002426
https://www.lookchem.com/ProductWholeProperty_LCPL544886.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.chemscene.com/72955-97-6.html?productObj=CS-W002426
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.chemscene.com/72955-97-6.html?productObj=CS-W002426
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7703366.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-2-methoxyphenol
https://www.lookchem.com/ProductWholeProperty_LCPL544886.htm
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://www.benchchem.com/product/b1362261?utm_src=pdf-body
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

solubility and cell permeability. As a versatile intermediate, 5-Fluoro-2-methoxyphenol serves
as a starting point for synthesizing a wide range of more complex molecules, including
heterocyclic compounds that form the core of many active pharmaceutical ingredients.[6]

Synthetic Approaches

5-Fluoro-2-methoxyphenol is recognized as an important intermediate in the synthesis of
pharmaceuticals and pesticides.[5] A common and effective strategy for its synthesis involves
the ortho-directed metallation of a substituted anisole precursor, followed by electrophilic
guenching.

lllustrative Synthetic Protocol: Ortho-Lithiation and
Borylation

This protocol is based on established methods for the regioselective functionalization of
fluoroanisoles and serves as a robust template for laboratory-scale synthesis.[7] The causality
behind this experimental choice lies in the ability of the methoxy group to direct the strong base
(n-butyllithium) to deprotonate the adjacent ortho position, a well-documented phenomenon in
aromatic chemistry. The subsequent reaction with a boron electrophile and oxidation provides a
high-yielding route to the desired phenol.

Step-by-Step Methodology:

e Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous
tetrahydrofuran (THF). The precursor, 4-fluoroanisole, is then dissolved in the THF.

e Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath. Maintaining
this low temperature is critical to prevent side reactions and ensure the stability of the
organolithium intermediate.

e Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred
solution via the dropping funnel, ensuring the internal temperature does not rise above -65
°C. The reaction mixture is stirred at -78 °C for 2-3 hours to allow for complete formation of
the lithiated intermediate.
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» Borylation: Trimethoxyborane, dissolved in anhydrous THF, is added dropwise to the reaction
mixture at -78 °C. This electrophile is trapped by the organolithium species to form a
boronate ester intermediate. The mixture is stirred for an additional hour at this temperature.

o Oxidation and Quench: The reaction is slowly warmed to O °C. The boronate ester is then
oxidized in situ. This is typically achieved by the sequential addition of glacial acetic acid
followed by a careful, dropwise addition of 30% hydrogen peroxide (H202). The reaction is
then allowed to warm to room temperature and stirred overnight.

o Work-up and Purification: The reaction mixture is diluted with water and extracted with an
organic solvent (e.g., ethyl acetate or THF). The combined organic layers are washed with
water and brine, dried over anhydrous magnesium sulfate (MgSOa), filtered, and
concentrated under reduced pressure. The crude product can then be purified by flash
column chromatography on silica gel to yield pure 5-Fluoro-2-methoxyphenol.

Analytical Characterization

To ensure the identity and purity of synthesized 5-Fluoro-2-methoxyphenol, a combination of
standard analytical techniques is employed.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR, 3C NMR, and °F NMR are
used to confirm the molecular structure by analyzing the chemical shifts, coupling constants,
and integration of the signals corresponding to each unigue nucleus in the molecule.

e Mass Spectrometry (MS): Electron lonization Mass Spectrometry (EI-MS) or Electrospray
lonization (ESI-MS) can be used to determine the molecular weight of the compound. The
molecular ion peak (M+) for 5-Fluoro-2-methoxyphenol would be observed at an m/z of
approximately 142.13.[2]

e High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for
assessing the purity of the compound. By using a suitable column and mobile phase, the
percentage purity of the final product can be accurately determined.

Safety and Handling

Proper safety precautions are essential when working with 5-Fluoro-2-methoxyphenol.
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» Hazard Classification: According to the Globally Harmonized System (GHS), this compound
is classified as harmful if swallowed (Acute Toxicity, Oral) and causes severe skin burns and
eye damage (Skin Corrosion/Irritation).[2]

o Personal Protective Equipment (PPE): Researchers should wear appropriate PPE, including
safety goggles, a lab coat, and chemical-resistant gloves.

o Handling: All manipulations should be performed in a well-ventilated fume hood to avoid
inhalation of any dust or vapors.

o Storage: The compound should be stored in a tightly sealed container in a dry, cool place,
typically at room temperature or refrigerated (2-8°C), away from incompatible materials.[5]

Conclusion

5-Fluoro-2-methoxyphenol is a valuable and versatile building block in modern organic
synthesis. Its unique combination of functional groups makes it an attractive starting material
for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of
its properties, synthetic routes, and handling requirements enables researchers to effectively
and safely leverage this compound to advance their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Fluoro-2-methoxyphenol molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362261#5-fluoro-2-methoxyphenol-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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